![molecular formula C4H9NS B1148762 Thietan-3-ylmethanamine CAS No. 1330750-61-2](/img/structure/B1148762.png)
Thietan-3-ylmethanamine
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Overview
Description
Synthesis Analysis
The synthesis of thietan-3-ylmethanamine and its derivatives involves various methods, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and miscellaneous methods. These synthetic approaches offer new strategies for the efficient preparation of thietanes and their derivatives (Xu, 2020).
Molecular Structure Analysis
This compound's molecular structure, like other thietanes, is characterized by a four-membered ring containing a sulfur atom. The molecular structure of thietane (trimethylene sulfide) has been detailed through electron diffraction and microwave spectroscopy, revealing specific bond lengths and angles that define its three-dimensional structure (Karakida & Kuchitsu, 1975).
Chemical Reactions and Properties
This compound participates in various chemical reactions, reflecting its versatility as a synthetic intermediate. For instance, the reaction with amines can yield acetate salts containing thietanyl and dioxothietanyl rings, showcasing its reactivity and potential for creating diverse chemical structures with anti-aggregation activity (Gurevich et al., 2020).
Physical Properties Analysis
The physical properties of thietanes and their derivatives, including this compound, are influenced by their molecular structure. These properties can be analyzed through techniques such as NMR and IR spectroscopy, mass spectroscopy, and X-ray diffraction, providing insight into their structural conformations and stability (Vaseghi et al., 2021).
Chemical Properties Analysis
The chemical properties of this compound derivatives are diverse, with some exhibiting significant bioactivity. For example, derivatives of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid have shown antidepressant activities, indicating the potential pharmacological applications of this compound derivatives (Khaliullin et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Thietanes Thietanes, including compounds like Thietan-3-ylmethanamine, are significant due to their role as cores in biological compounds and intermediates in organic synthesis. A method involving the nucleophilic ring-opening reaction of thiiranes and subsequent intramolecular displacement has been described, providing a strategy for efficient thietane preparation from thiiranes (Dong & Xu, 2017).
Synthesis via Alkylation N-arylcyanamides and electron-deficient phenols have been alkylated with (chloromethyl)thiirane to synthesize N-aryl-N-(thietan-3-yl)cyanamides, highlighting a synthetic approach to compounds structurally related to this compound (Butkevich et al., 2012).
Electrophilic Carbenoid-Induced Ring Expansion Functionalized thietanes were prepared from thiiranes via electrophilic ring expansion with rhodium carbenoids, offering a new method for synthesizing compounds related to this compound (Dong, Du & Xu, 2019).
Antidepressant Activity of Thietane Derivatives Compounds derived from 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, structurally related to this compound, showed antidepressant activity and low toxicity, indicating potential in pharmacological applications (Khaliullin et al., 2017).
Medical and Pharmacological Applications
Wound Healing Properties in Ophthalmology this compound derivatives were studied for their wound-healing properties in ophthalmic drug films, showing significant positive effects on corneal repair processes (Gabdrakhmanova et al., 2022; Gabdrakhmanova et al., 2021). These findings suggest the potential of thietane derivatives in enhancing cellular growth and the healing of corneal tissues.
Impact on Free Radical Oxidation Derivatives of this compound were found to influence the generation of reactive oxygen species in blood and bone marrow, indicating their potential in therapies aimed at controlling oxidative stress and providing protective effects under extreme conditions (Meshcheryakova et al., 2022).
Safety and Hazards
Thietan-3-ylmethanamine hydrochloride has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, and H319 . These indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .
properties
IUPAC Name |
thietan-3-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJUAJZTROUSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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